N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by a carboxamide group at position 6 and a hydroxyethyl-pyrrole substituent at position 2 of the benzothiazole core.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-6-2-3-12(18)13(19)8-16-15(20)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13,19H,8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNHXPWJJSJRJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyethyl chain and the pyrrole moiety. Key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the hydroxyethyl chain: This step involves the reaction of the benzo[d]thiazole derivative with an epoxide or a halohydrin under basic conditions.
Introduction of the pyrrole moiety: The final step involves the coupling of the hydroxyethyl-benzo[d]thiazole intermediate with a pyrrole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 (sodium borohydride).
Substitution: The pyrrole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC or DMP in anhydrous dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using NBS (N-bromosuccinimide) in acetonitrile.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Antimicrobial Applications
Research has indicated that benzothiazole derivatives, including N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide, exhibit significant antimicrobial properties. They are particularly effective against Gram-positive bacteria due to their ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds have been documented as follows:
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| Benzothiazole Derivative 1 | 10.7 - 21.4 | 21.4 - 40.2 |
| Benzothiazole Derivative 2 | Not specified | Not specified |
These results suggest that structural modifications can enhance antimicrobial efficacy, making this compound a candidate for further development in treating bacterial infections.
Anticancer Properties
The anticancer potential of this compound has been investigated through various studies. The compound's ability to induce apoptosis in cancer cells has been noted, particularly in breast cancer cell lines.
Case Study: Antitumor Evaluation
A study evaluated the antitumor activity against several human cancer cell lines using the following parameters:
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 15.5 |
| HepG2 (Liver) | 12.8 |
| DLD (Colon) | 18.3 |
These findings indicate that the compound can effectively inhibit the proliferation of cancer cells, suggesting potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, while the pyrrole moiety may enhance binding affinity or specificity. The hydroxyethyl chain can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural Analogues in Benzothiazole-6-Carboxamide Series
The evidence highlights several benzothiazole-6-carboxamide derivatives with varying substituents, synthesized via similar coupling strategies in DMF-based reactions. Key examples include:
Key Observations :
- Substituent Impact : The hydroxyethyl-pyrrole group in the target compound contrasts with sulfonamide (20, 26) or benzofuran (15) substituents in analogs. Pyrrole’s aromaticity and hydrogen-bonding capacity may improve target binding compared to sulfonamides, which are bulkier and more polar .
- Synthetic Routes : Most analogs use DMF as a solvent with coupling agents like EEDQ or EDC/DMAP, suggesting the target compound likely follows a similar pathway. Purity (>96% via HPLC) and high melting points (>200°C) are consistent across the series, indicating robust crystallinity .
Thiazole Carboxamides with Kinase Inhibition Activity
BMS-354825 (Dasatinib), a dual Src/Abl kinase inhibitor, shares a thiazole-5-carboxamide scaffold but differs in substitution patterns:
- Core Structure : BMS-354825 features a pyrimidine-piperazine side chain, while the target compound has a benzothiazole-pyrrole system.
- Activity: BMS-354825 demonstrated nanomolar potency in kinase assays and in vivo efficacy in leukemia models, attributed to its heteroaromatic and hydrophilic substituents . The hydroxyethyl-pyrrole group in the target compound may similarly enhance solubility and target engagement but lacks direct kinase inhibition data.
Sulfonamide and Aminobenzothiazole Derivatives
- N-(6-aminobenzo[d]thiazol-2-yl)benzamide (): This analog, synthesized via nitro reduction and benzoylation, showed corrosion inhibition properties. The absence of a carboxamide group at position 6 reduces its structural similarity to the target compound but highlights benzothiazole’s versatility in material science applications .
- N’-((2-aminobenzo[d]thiazol-6-yl)sulphonyl)-N,N-dimethylformimidamide (): A sulfonamide derivative with a formimidamide side chain, synthesized using DMF-DMA.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C16H20N2O2, with a molecular weight of 272.34 g/mol. The compound features a thiazole ring fused with a benzoic acid derivative, which is known to contribute to various biological activities, including antimicrobial and anticancer properties .
1. Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, related thiazole compounds have shown cytotoxicity against several cancer cell lines. A notable study reported that certain benzo[d]thiazole derivatives exhibited cytotoxic effects with IC50 values less than that of the reference drug doxorubicin, highlighting their potential as anticancer agents .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular targets through hydrophobic interactions and hydrogen bonding, similar to other thiazole-containing compounds .
Case Studies
Several case studies have illustrated the biological activity of similar compounds:
| Compound | Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|---|
| 5-Methylbenzothiazole | Antimicrobial | Staphylococcus aureus | MIC: 3.125 μg/mL |
| 1-Methylpyrrole | Anticancer | Various cancer cell lines | IC50: < Doxorubicin |
| N-(4-(1H-benzimidazol-1-yl)-benzyl)-3-(2-hydroxy-1-methyl-1H-pyrrol-3-yl)urea | Anticancer | Human CD4(+) lymphocytes | CC50: 4–9 μM |
These studies reinforce the notion that the structural components of thiazoles and pyrroles can lead to significant biological activities.
Q & A
Q. What are the standard synthetic protocols for preparing N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?
Synthesis typically involves multi-step reactions starting with benzo[d]thiazole-6-carboxylic acid derivatives. Key steps include:
- Amide coupling : Reacting the carboxylic acid with 2-(1-methyl-1H-pyrrol-2-yl)ethanolamine using coupling agents like EDCI/HOBt in DMF or THF under inert conditions .
- Hydroxyl group protection : Temporary protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- NMR spectroscopy : H and C NMR to confirm the presence of the pyrrole ring (δ 6.5–7.0 ppm for aromatic protons), hydroxyethyl group (δ 3.5–4.0 ppm), and carboxamide (δ 8.0–8.5 ppm for NH) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~358.4 g/mol) and fragmentation patterns .
- IR spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst screening : Test palladium or copper catalysts for coupling steps, as seen in analogous thiophene-containing benzo[d]thiazole derivatives .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reactivity and byproduct formation .
- Temperature control : Use reflux conditions (80–100°C) for amidation, but monitor for thermal degradation via TLC or HPLC .
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- 2D NMR techniques : Use COSY and HSQC to assign overlapping proton signals (e.g., distinguishing pyrrole vs. benzo[d]thiazole protons) .
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm hydrogen-bonding interactions in the solid state .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What assays are suitable for evaluating its kinase inhibition potential?
- In vitro kinase assays : Screen against Abl/Src kinases using fluorescence-based ADP-Glo™ assays, referencing inhibitory IC values of structurally similar compounds (e.g., BMS-354825, IC < 1 nM) .
- Cellular proliferation assays : Test in K562 leukemia cells (72-hour MTT assay) to correlate kinase inhibition with antiproliferative effects .
- Binding kinetics : Surface plasmon resonance (SPR) to measure binding affinity (K) and residence time for target engagement validation .
Q. How can structure-activity relationships (SAR) be analyzed to enhance bioactivity?
- Substituent variation : Modify the pyrrole (e.g., 3-chloro vs. 3-methyl) or benzo[d]thiazole (e.g., 6-nitro vs. 6-amino) to assess impact on kinase selectivity .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions using MOE or Schrödinger .
- Metabolic stability : Introduce fluorinated groups at the hydroxyethyl moiety to reduce CYP450-mediated oxidation, as seen in related thiazole derivatives .
Q. What purification methods ensure high purity for biological testing?
- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for crystal formation, monitored by differential scanning calorimetry (DSC) .
Q. How can target engagement in cellular models be validated?
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target kinases in lysates after compound treatment .
- Western blotting : Quantify phosphorylation levels of downstream markers (e.g., CrkL in Abl signaling) .
- Knockout/rescue experiments : Use CRISPR-Cas9 to ablate the target kinase and reintroduce mutant forms to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
